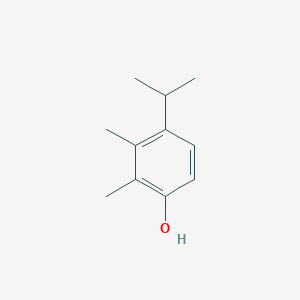
2,3-Dimethyl-4-propan-2-ylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-4-propan-2-ylphenol, also known as butylated hydroxytoluene (BHT), is a synthetic antioxidant commonly used in the food, cosmetic, and pharmaceutical industries. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. BHT is widely used to prevent the oxidation of fats, oils, and other lipids, which can lead to rancidity and spoilage.
Mechanism Of Action
BHT acts as an antioxidant by donating a hydrogen atom to free radicals, which are highly reactive molecules that can damage cells and tissues. This process stabilizes the free radical and prevents it from reacting with other molecules. BHT can also chelate metal ions, which can catalyze the formation of free radicals. Additionally, BHT can regenerate other antioxidants, such as vitamin E, by donating a hydrogen atom to the oxidized form of the antioxidant.
Biochemical And Physiological Effects
BHT has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, protect against cardiovascular disease, and improve cognitive function. BHT has also been shown to modulate the immune system and reduce inflammation. However, some studies have reported potential negative effects of BHT on reproductive and endocrine function.
Advantages And Limitations For Lab Experiments
BHT is a widely used antioxidant in laboratory experiments due to its stability, low toxicity, and availability. It is also relatively inexpensive compared to other antioxidants. However, BHT has been shown to interfere with some assays, such as the measurement of lipid peroxidation. In addition, the use of BHT in cell culture experiments can be complicated by its insolubility in water.
Future Directions
There are several areas of research that could benefit from further investigation of BHT. One area is the potential use of BHT in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area is the development of more effective methods for delivering BHT to cells and tissues. Finally, the safety and potential negative effects of BHT on human health require further investigation.
Conclusion
In conclusion, BHT is a synthetic antioxidant that has been extensively studied for its potential health benefits and use in preserving the quality of food products. Its mechanism of action involves donating a hydrogen atom to free radicals and chelating metal ions. BHT has been shown to have a wide range of biochemical and physiological effects, but its safety and potential negative effects on human health require further investigation.
Synthesis Methods
BHT can be synthesized by the reaction of p-cresol with isobutylene in the presence of sulfuric acid. The resulting product is then purified through distillation and crystallization. The overall reaction can be represented as follows:
p-Cresol + 2 isobutylene → BHT + H2O
Scientific Research Applications
BHT has been extensively studied for its antioxidant properties in various fields of research. It has been shown to protect against oxidative stress and inflammation, which are implicated in many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. BHT has also been studied for its potential use in preserving the quality and shelf life of food products.
properties
CAS RN |
104174-70-1 |
|---|---|
Product Name |
2,3-Dimethyl-4-propan-2-ylphenol |
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2,3-dimethyl-4-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-5-6-11(12)9(4)8(10)3/h5-7,12H,1-4H3 |
InChI Key |
CSXUXXZAYYNXHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)O)C(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)C(C)C |
synonyms |
2,3-Xylenol,4-isopropyl-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI)](/img/structure/B28319.png)
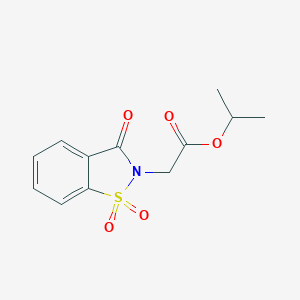
![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)
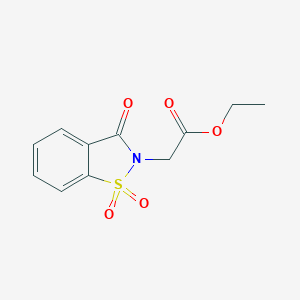
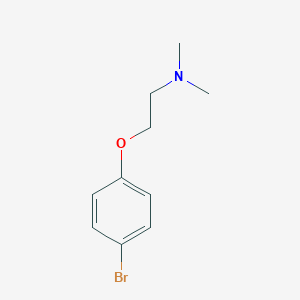
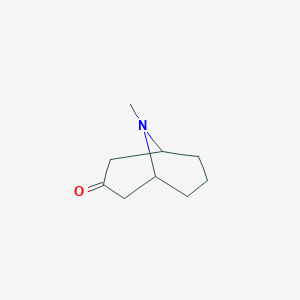

![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)

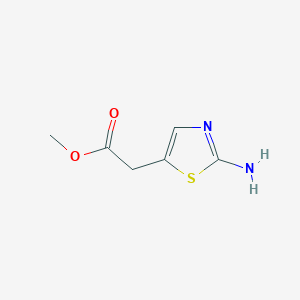
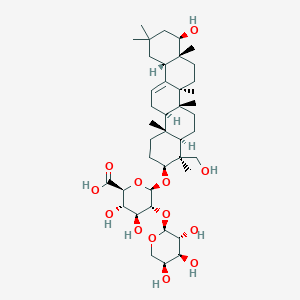
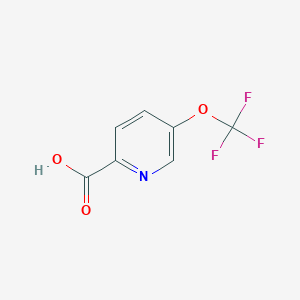
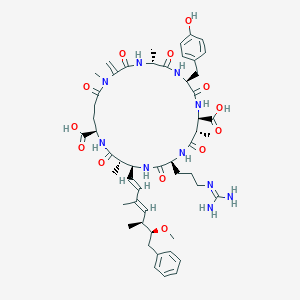
![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)